molecular formula C9H10N4S B1331347 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine CAS No. 3922-47-2

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Cat. No. B1331347
CAS RN: 3922-47-2
M. Wt: 206.27 g/mol
InChI Key: NQJATJCXKYZVEL-UHFFFAOYSA-N
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Description

The compound 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The benzylsulfanyl group attached to the triazole ring suggests potential for biological activity, as seen in various studies involving similar structures for their anticancer and antitubercular properties .

Synthesis Analysis

The synthesis of related triazole compounds typically involves cyclisation reactions under basic conditions, followed by S-benzylation to introduce the benzylsulfanyl group . For instance, the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines was achieved through a reaction between indole-3-carboxylic acid hydrazide and carbon disulfide, followed by S-benzylation . Another related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized by reacting a hydrazino-triazinone with carbon disulfide and benzyl bromide .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray crystallography. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the structure of a benzylsulfanyl-triazolyl-indole scaffold was elucidated using X-ray single crystal diffraction analysis .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in 3(5)-butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazoles . The Dimroth rearrangement is another reaction where 4-amino-3-benzyl-1,2,3-triazole derivatives can isomerize to 4-benzylamino isomers under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using spectroscopic methods and computational chemistry. For instance, FT-IR, HOMO-LUMO, NBO, and MEP analyses were conducted on a methylsulfanyl-benzylideneamino triazole compound, revealing the electronic properties and potential sites for nucleophilic attack . DFT studies and Hirshfeld analysis were used to investigate the electronic and structural aspects of a benzylsulfanyl-triazolyl-indole scaffold . Experimental and computational studies, including DFT, were also performed on a benzyl-4-(3,4-dimethoxyphenethyl)-triazolone to understand its molecular geometry and electronic properties .

Scientific Research Applications

Fungicidal Activity

Research on derivatives of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine has demonstrated strong fungicidal properties. A study synthesized novel substituted derivatives based on phenazine-1-carboxylic acid, which exhibited strong in vitro and in vivo fungicidal activity against various plant pathogens. Some compounds showed broad-spectrum fungicidal activity and better efficacy against rice blast than the natural product phenazine-1-carboxylic acid, making them promising fungicidal candidates (Li et al., 2020).

Antimycobacterial Properties

Another study focused on the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other strains. Although the antimycobacterial activity was moderate or slight, compounds with specific groups on the benzyl moiety showed higher activity (Klimesová et al., 2004).

Antioxidant and Antimicrobial Activities

Compounds derived from 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine have been investigated for antioxidant and antimicrobial activities. A study involving novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives indicated antimicrobial properties. These derivatives were synthesized and characterized by spectroscopic analyses and tested as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Physicochemical Properties

The physicochemical properties of derivatives have been a topic of interest. For instance, studies have looked into the acidic properties, antioxidant activities, and half-neutralization potential values of novel 1,2,4-triazole derivatives. These properties were compared tostandard antioxidants, and the compounds were characterized using various spectroscopic methods. Such research highlights the potential utility of these compounds in various scientific applications (Yüksek et al., 2015).

Structural Analysis and Theoretical Studies

Detailed structural analysis and theoretical studies have been conducted on benzylsulfanyl-triazolyl-indole scaffolds, which are derivatives of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine. These studies used methods like NMR, X-ray single crystal diffraction, and density functional theory (DFT) calculations, revealing insights into the molecular packing, electronic, and structural aspects of these compounds. Such research aids in understanding the reactivity and potential applications of these compounds in various fields (Boraei et al., 2020).

Anti-Inflammatory Applications

There is also research exploring the anti-inflammatory potential of triazole derivatives. For example, a study synthesized 1,2,3-triazole and 1,2,4-triazole derivatives and evaluated their anti-inflammatory activities in vitro. Certain compounds demonstrated significant inhibition of inflammatory markers, indicating their potential as novel strategies for modulating inflammatory responses (Liu et al., 2018).

properties

IUPAC Name

3-benzylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-8-11-9(13-12-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJATJCXKYZVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353217
Record name 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

CAS RN

3922-47-2
Record name 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine
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Synthesis routes and methods I

Procedure details

5-Amino-3-mercapto-1,2,4-triazole (40.36 g) in ethanol (450 ml) was treated at room temperature with solid sodium hydroxide (13.9 g), and benzyl chloride (44.3 g) was added dropwise. The solution was stirred overnight, filtered, and the residue was recrystallised from ethyl acetate and dried to give 64.97 g of desired product, mp 104° C.
Quantity
40.36 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Amino-5-mercapto-1,2,4-triazole (40.36 g) was treated at room temperature with sodium hydroxide (13.9 g) in ethanol (450 ml), and benzyl chloride (44.3 g) was added. The mixture was stirred overnight, and was then filtered. The ethanol was evaporated off, and the residue was recrystallised from ethyl acetate to give 64.97 g of the desired product, mp 104° C.
Quantity
40.36 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XJ Li, W Zhang, CN Zhao, QL Wu, JK Li… - Journal of Asian Natural …, 2021 - Taylor & Francis
A total of 15 novel-substituted 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine and 10 novel-substituted 3-benzylmercapto-1,2,4-triazol derivatives were synthesized based on the natural …
Number of citations: 3 www.tandfonline.com

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